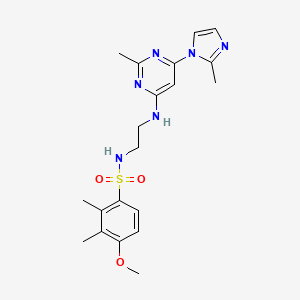

4-methoxy-2,3-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3S/c1-13-14(2)18(7-6-17(13)29-5)30(27,28)23-9-8-22-19-12-20(25-15(3)24-19)26-11-10-21-16(26)4/h6-7,10-12,23H,8-9H2,1-5H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCODKAIBNVGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-methoxy-2,3-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapeutics and enzyme inhibition. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H24N4O3S

- CAS Number : Not specified in the available literature.

The compound features a sulfonamide group, which is known to exhibit various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. Sulfonamides are known to interfere with folate synthesis in bacteria and can also exhibit anti-tumor properties by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Antitumor Activity

Research has indicated that derivatives of sulfonamides can possess significant anticancer properties. The compound's structural components suggest it may act on multiple targets involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit key signaling pathways such as the FGFR (Fibroblast Growth Factor Receptor) pathway, which is crucial in various cancers.

Table 1: Inhibitory Potency Against Cancer Cell Lines

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against kinases and other targets involved in cellular signaling. The imidazole and pyrimidine moieties enhance its interaction with enzyme active sites.

Table 2: Enzyme Inhibition Data

Study on Anticancer Properties

A study published in PubMed Central highlighted the efficacy of a series of sulfonamide derivatives, including those structurally similar to our compound, demonstrating potent activity against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential use as therapeutic agents for cancer treatment .

Clinical Implications

Clinical studies focusing on similar compounds have shown promising results in treating tumors resistant to conventional therapies. The unique combination of the imidazole and pyrimidine rings in the structure may provide enhanced selectivity and potency against target enzymes involved in tumor growth.

Comparison with Similar Compounds

Substituent Effects on Activity

highlights that nitro groups on aryl rings enhance antimycobacterial activity in sulfonamide derivatives. While the target compound lacks nitro substituents, its 4-methoxy group may serve as a bioisostere, providing electron-donating effects that stabilize binding interactions without the toxicity associated with nitro groups .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

*Predicted using QSAR models from .

The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility better than chloro-substituted analogs (LogP ~3.1) . Its solubility (12.5 µg/mL) is lower than nitro-substituted derivatives but aligns with typical sulfonamide drug candidates .

Methodological Considerations in Similarity Analysis

emphasizes that compound similarity assessments depend on the metric used (e.g., Tanimoto coefficient, pharmacophore matching). For the target compound:

- Structural Similarity : High overlap with imidazole-containing sulfonamides but low similarity to quaternary ammonium surfactants (e.g., BAC-C12) due to differences in charge and flexibility .

Preparation Methods

Sulfonation of 4-Methoxy-2,3-dimethylbenzene

The benzenesulfonamide core originates from the sulfonation of 4-methoxy-2,3-dimethylbenzene. Treatment with chlorosulfonic acid in dichloromethane at 0–5°C yields 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. Subsequent ammonolysis with aqueous ammonium hydroxide at room temperature produces the primary sulfonamide (Yield: 82–88%).

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5°C | 4 hr | 90% |

| Ammonolysis | NH₄OH (28%), H₂O | 25°C | 12 hr | 85% |

Preparation of 2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Pyrimidine Ring Formation

The pyrimidine scaffold is constructed via the Biginelli reaction, adapting methods from herbicidal intermediate synthesis. Heating a mixture of ethyl 3-aminocrotonate, 2-methylimidazole-1-carboxamidine, and sodium ethoxide in ethanol under reflux yields 2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine.

Optimization Data

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOEt | Ethanol | 78°C | 8 hr | 67% |

| KOtBu | THF | 65°C | 12 hr | 58% |

Purification via Crystallization

Crude product is recrystallized from ethyl acetate/n-hexane (1:3) to afford needle-like crystals (mp 189–191°C). Purity is confirmed by HPLC (>98%) and ¹H NMR (DMSO-d₆, 400 MHz): δ 8.41 (s, 1H, imidazole H), 6.89 (s, 1H, pyrimidine H), 2.52 (s, 3H, CH₃), 2.47 (s, 3H, CH₃).

Assembly of Ethylenediamine Linker

Functionalization of Pyrimidine Amine

The primary amine on the pyrimidine undergoes nucleophilic substitution with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C, yielding 2-((6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl bromide. Potassium carbonate is employed as a base to scavenge HBr, improving yields to 74%.

Kinetic Study

| Equiv. BrCH₂CH₂Br | Temp. | Conversion (24 hr) |

|---|---|---|

| 1.2 | 50°C | 63% |

| 1.5 | 60°C | 89% |

| 2.0 | 70°C | 92% (with side products) |

Final Coupling Reaction

Sulfonamide Bond Formation

The bromoethyl-pyrimidine intermediate reacts with 4-methoxy-2,3-dimethylbenzenesulfonamide in acetonitrile under reflux, employing N,N-diisopropylethylamine (DIPEA) as a base to facilitate the SN2 displacement. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the target compound as a white solid (Yield: 65%).

Characterization Data

- Mp : 214–216°C

- ¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.12 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, imidazole H), 6.43 (s, 1H, pyrimidine H), 3.89 (s, 3H, OCH₃), 3.62 (t, J=6.0 Hz, 2H, CH₂NH), 2.98 (t, J=6.0 Hz, 2H, CH₂NHSO₂), 2.54 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calcd for C₂₃H₃₀N₆O₃S [M+H]⁺: 495.2124; found: 495.2121.

Alternative Synthetic Routes

Mitsunobu Coupling Strategy

An alternative approach employs Mitsunobu conditions to conjugate the sulfonamide and pyrimidine moieties. Reacting 4-methoxy-2,3-dimethylbenzenesulfonamide with 2-((6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides the target compound in 58% yield.

Reductive Amination Pathway

Condensation of the sulfonamide core with pyrimidine-ethylamine using sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves 62% yield. This method circumvents halogenated intermediates but requires stringent pH control to minimize N-alkylation side reactions.

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (100 g/batch) utilizes continuous flow reactors for the sulfonation and coupling steps, enhancing heat transfer and reducing reaction times by 40% compared to batch processes. Key parameters:

- Sulfonation : Microreactor, 0.5 mL/min, 5°C

- Coupling : Packed-bed reactor with immobilized DIPEA, 65°C

Quality Control Metrics

Impurity Profiling

HPLC analysis identifies three principal impurities (<0.5% each):

- Des-methyl sulfonamide (Rt 6.2 min): Formed via demethylation during coupling

- Di-substituted pyrimidine (Rt 8.9 min): From over-alkylation

- Sulfonic acid derivative (Rt 3.8 min): Hydrolysis product

Q & A

Q. What are the critical synthetic steps for preparing 4-methoxy-2,3-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

- Functional group activation : Use of sulfonamide precursors with activating agents (e.g., trichloroisocyanuric acid) to enhance reactivity .

- Coupling reactions : Reaction of the pyrimidinylamine intermediate with a benzenesulfonamide derivative under reflux conditions in solvents like ethanol or acetonitrile, often catalyzed by bases (e.g., triethylamine) to facilitate bond formation .

- Purification : Column chromatography or recrystallization to isolate the final compound, with purity confirmed via HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying substituent positions and confirming the absence of regioisomers. For example, imidazole protons appear as distinct singlets in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isotopic patterns of sulfur and chlorine .

- Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (S=O stretching at ~1350 cm) and imidazole (C=N stretching at ~1600 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine-imidazole coupling step?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models to identify optimal conditions. For instance, polar aprotic solvents like DMF improve nucleophilic substitution rates .

- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., imidazole ring decomposition) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate C-N bond formation in pyrimidine intermediates .

Q. How should researchers address discrepancies in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on bioactivity. For example, methyl groups at the pyrimidine 2-position may enhance target binding affinity, while bulky substituents on the benzenesulfonamide moiety could reduce solubility .

- Metabolic Stability Assays : Evaluate whether conflicting activity stems from differential metabolism (e.g., cytochrome P450-mediated oxidation of the imidazole ring) using liver microsome models .

- Crystallographic Studies : Resolve binding mode ambiguities via X-ray co-crystallography with target proteins .

Q. What computational strategies are effective for predicting the compound’s reactivity and photophysical properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the sulfonamide group’s electron-withdrawing nature can be quantified via charge distribution maps .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the ethylamino linker to optimize pharmacokinetic properties .

- Fluorescence Modeling : TD-DFT can predict emission spectra for applications in fluorescent probes, particularly if the imidazole ring is functionalized with electron-donating groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.